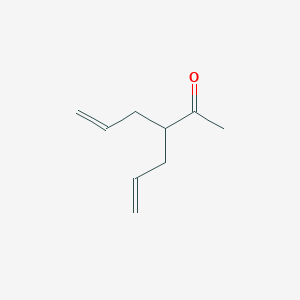![molecular formula C10H12N2O3 B14450535 2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate CAS No. 74207-04-8](/img/structure/B14450535.png)
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group attached to a cyclohexene ring, which is further substituted with a methoxycarbonyl group. The presence of the diazonium group makes it highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:
Formation of the Amine Precursor: The starting material, a cyclohexene derivative, is first functionalized with a methoxycarbonyl group.
Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Conducted in alkaline conditions with the presence of phenols or aromatic amines.
Reduction Reactions: Utilizes reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halides, phenols, and nitriles.
Coupling Reactions: Azo compounds.
Reduction Reactions: Amines.
科学的研究の応用
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate involves the formation of reactive intermediates through the loss of nitrogen gas. This leads to the generation of highly reactive carbocations or radicals, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
類似化合物との比較
Similar Compounds
Benzenediazonium Chloride: A well-known diazonium salt used in similar reactions.
4-Nitrobenzenediazonium Tetrafluoroborate: Another diazonium compound with different substituents.
Uniqueness
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate is unique due to its cyclohexene ring structure and methoxycarbonyl substitution, which impart distinct reactivity and properties compared to other diazonium salts.
特性
CAS番号 |
74207-04-8 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
methyl (1R,6S)-6-(2-diazoacetyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)8-5-3-2-4-7(8)9(13)6-12-11/h2-3,6-8H,4-5H2,1H3/t7-,8+/m0/s1 |
InChIキー |
NPPXNXCKJLWQIG-JGVFFNPUSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)C=[N+]=[N-] |
正規SMILES |
COC(=O)C1CC=CCC1C(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
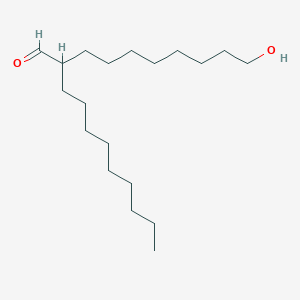
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
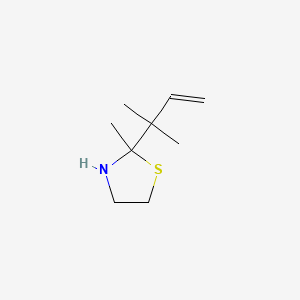

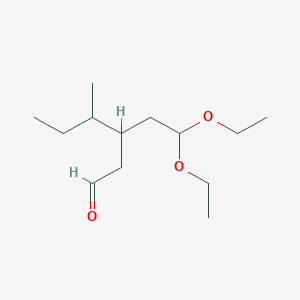

![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
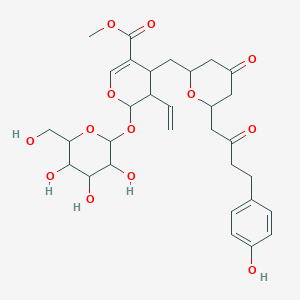
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
